

GSK840: A Potent and Selective Chemical Probe for Necroptosis

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Compound of Interest

Compound Name: **GSK840**

Cat. No.: **B2398511**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity, which is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.^{[1][2]} The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).^{[3][4]} **GSK840** has emerged as a highly potent and selective small-molecule inhibitor of RIPK3, making it an invaluable chemical probe for dissecting the molecular mechanisms of necroptosis and exploring its therapeutic potential.^{[5][6][7]} This technical guide provides a comprehensive overview of **GSK840**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of the necroptosis signaling pathway.

Mechanism of Action

GSK840 functions as a specific inhibitor of RIPK3 kinase activity.^{[5][8]} It binds to the kinase domain of RIPK3, thereby preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, MLKL.^[1] The phosphorylation of MLKL is a critical step in the execution of necroptosis, as it triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane permeabilization and cell death.^[1] By inhibiting RIPK3, **GSK840** effectively blocks the necroptotic signaling cascade.^{[5][9]}

Notably, **GSK840** targets a broader range of pro-necrotic stimuli compared to RIPK1 inhibitors, as RIPK3 can also be activated in a RIPK1-independent manner.[10]

Quantitative Data

The following tables summarize the key quantitative data for **GSK840**, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of **GSK840**

Parameter	Species	Value	Reference(s)
IC50 (RIPK3 Kinase Activity)	Human	0.3 nM	[5][7][8]
IC50 (RIPK3 Binding Affinity)	Human	0.9 nM	[5][6][8]

Table 2: Cellular Activity of **GSK840**

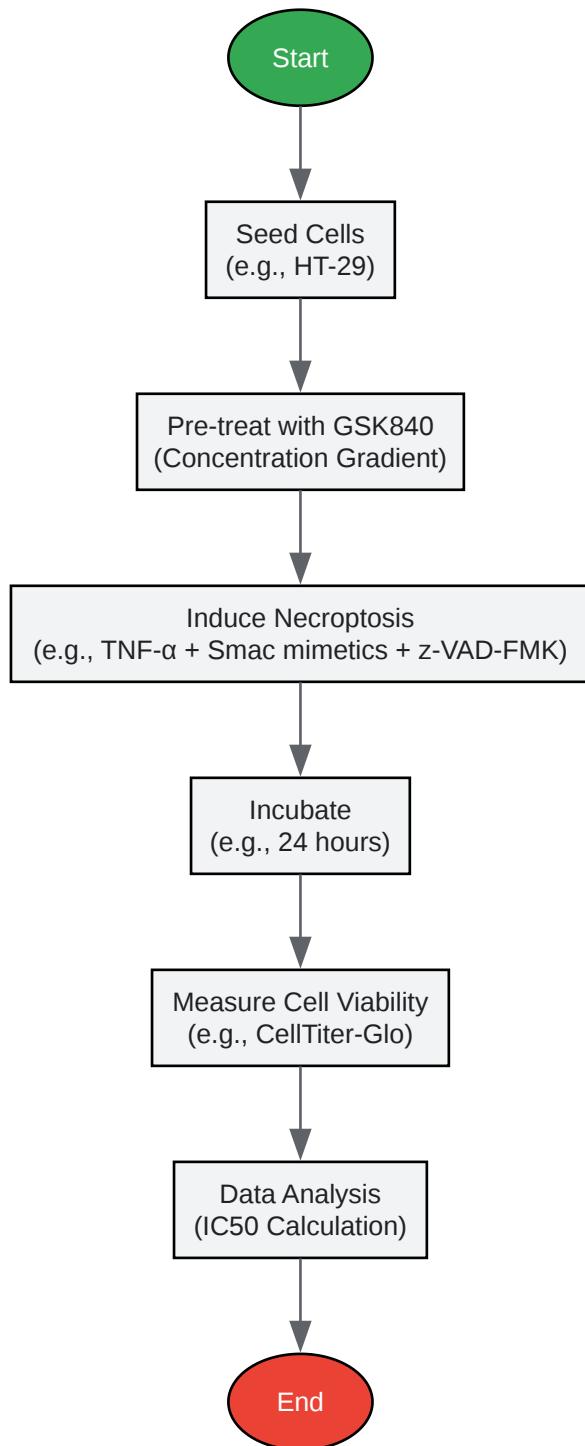
Cell Line	Assay	Stimulus	Concentration Range	Effect	Reference(s)
Human HT-29	Necroptosis Inhibition	TNF- α	0.01 - 3 μ M	Concentration-dependent blockade	[5][8][11]
Mouse Retinal Ganglion Cells (RGCs)	Necroptosis Inhibition	Oxygen-Glucose Deprivation/Reoxygenation (OGDR)	1 μ M (in vivo)	Reduced necroptotic cell death	[10][12]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Necroptosis Signaling Pathway

This diagram illustrates the core signaling cascade of TNF- α -induced necroptosis and the point of intervention by **GSK840**.



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